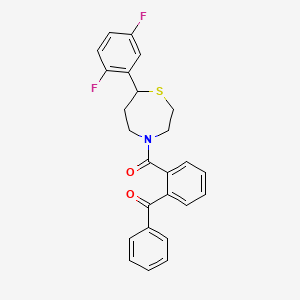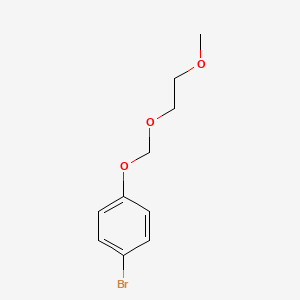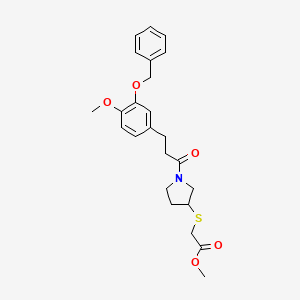
Methyl 2-((1-(3-(3-(benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((1-(3-(3-(benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate is a useful research compound. Its molecular formula is C24H29NO5S and its molecular weight is 443.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Similar compounds have been studied for their interaction with various proteins and enzymes
Mode of Action
Similar compounds have been shown to interact with their targets in a variety of ways, including binding to active sites, altering protein conformation, and modulating enzymatic activity . The exact mechanism by which this compound interacts with its targets remains to be elucidated.
Biochemical Pathways
Similar compounds have been implicated in a variety of biochemical processes, including signal transduction, metabolic regulation, and cellular homeostasis
Pharmacokinetics
Similar compounds have been shown to exhibit a variety of pharmacokinetic properties, including rapid absorption, wide distribution, and extensive metabolism . The impact of these properties on the compound’s bioavailability remains to be determined.
Result of Action
Similar compounds have been shown to exert a variety of effects, including modulation of protein function, alteration of cellular signaling, and induction of cellular responses
Action Environment
Similar compounds have been shown to be influenced by a variety of environmental factors, including temperature, ph, and the presence of other molecules
Propriétés
IUPAC Name |
methyl 2-[1-[3-(4-methoxy-3-phenylmethoxyphenyl)propanoyl]pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5S/c1-28-21-10-8-18(14-22(21)30-16-19-6-4-3-5-7-19)9-11-23(26)25-13-12-20(15-25)31-17-24(27)29-2/h3-8,10,14,20H,9,11-13,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRBJEHGPSSTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CCC(C2)SCC(=O)OC)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2765366.png)
![N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2765367.png)
![N-cyclohexyl-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2765369.png)
![(2E)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2765370.png)
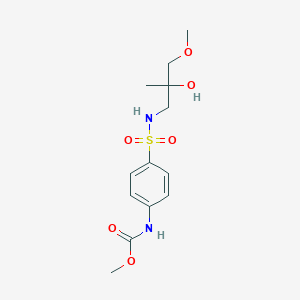

![2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2765377.png)
![3-fluoro-8-(1-methyl-1H-imidazole-4-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2765378.png)

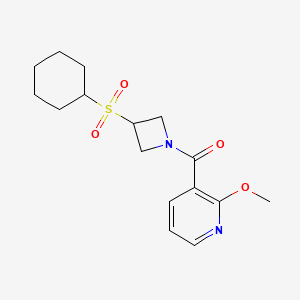
![2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2765381.png)
![(2-bromophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2765384.png)
